

# Potential for SPR741-induced nephrotoxicity at high doses

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: SPR741 and Renal Safety

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for **SPR741**-induced nephrotoxicity at high doses.

# **Frequently Asked Questions (FAQs)**

Q1: What is **SPR741** and how is it related to polymyxins?

A1: **SPR741** is a novel, fully synthetic analog of polymyxin B.[1][2] It is designed as a potentiator molecule, meaning it has minimal direct antibacterial activity on its own.[1][2][3] Instead, it interacts with the outer membrane of Gram-negative bacteria, increasing its permeability.[1][3] This action enhances the penetration and effectiveness of co-administered antibiotics.[1][3]

Q2: Has **SPR741** been designed to be less nephrotoxic than polymyxin B?

A2: Yes, **SPR741** was specifically designed to minimize the dose-limiting nephrotoxicity associated with the polymyxin class of antibiotics.[4][5] Structural modifications, including a reduced positive charge and the absence of the highly lipophilic fatty acid side chain found in polymyxin B, are intended to reduce its potential for kidney damage.[4][5][6]



Q3: What is the known mechanism of polymyxin-induced nephrotoxicity?

A3: Polymyxin-induced nephrotoxicity is primarily due to its accumulation in the proximal tubule cells of the kidneys.[7][8] This process is mediated by megalin, an endocytic receptor, and other transporters.[7] The high intracellular concentration of polymyxins can lead to cellular apoptosis through several pathways, including the activation of death receptors, mitochondrial damage, and endoplasmic reticulum stress.[7] This cellular damage manifests as acute tubular necrosis, leading to decreased renal function.[7]

Q4: What do non-clinical and preclinical studies show about the nephrotoxicity of SPR741?

A4: Non-clinical studies have indicated that **SPR741** has a significantly improved safety profile compared to polymyxin B.[3][6] In multiday rodent and nonhuman primate studies, polymyxin B demonstrated nephrotoxicity at much lower exposure-normalized doses than **SPR741**.[3] For instance, in cynomolgus monkeys, the No-Observed-Adverse-Effect-Level (NOAEL) for **SPR741** was determined to be 40 mg/kg/day, with reversible nephrotoxicity observed at higher doses.[9] In contrast, nephrotoxicity with polymyxin B was seen at 12 mg/kg/day in the same model.[4][10]

Q5: What is the available clinical data on **SPR741** and renal function in humans?

A5: In a Phase 1 study involving single and multiple ascending doses in healthy adult subjects, **SPR741** was generally well-tolerated at doses up to 1,800 mg/day.[1][2] While most treatment-emergent adverse events were mild, a decrease in creatinine renal clearance was reported in the 600 mg **SPR741** multiple-dose group.[1] The pharmacokinetic data from this study showed that a significant fraction of **SPR741** is excreted in the urine.[1][11]

## **Troubleshooting Guide**

Q1: We are observing elevated serum creatinine and blood urea nitrogen (BUN) in our animal models treated with high doses of **SPR741**. What could be the cause and what should we do?

A1: Elevated serum creatinine and BUN are biomarkers of potential kidney damage. In non-clinical studies with cynomolgus monkeys, dose levels of **SPR741** greater than 40 mg/kg/day were associated with mild to moderate increases in these markers, accompanied by histopathological changes in the kidney such as tubular regeneration, degeneration/necrosis, and casts.[9]



#### Recommended Actions:

- Confirm Dose-Dependency: First, confirm if the observed effects are dose-dependent by including a lower-dose group in your study.
- Histopathology: Conduct a histopathological examination of the kidneys to identify any structural changes like acute tubular necrosis.
- Reversibility Study: The nephrotoxicity observed in non-clinical studies was reversible.[9]
   Consider including a recovery period in your experimental design to assess the reversibility of the observed renal effects.

Q2: How can we monitor for potential nephrotoxicity in our in vitro cell culture experiments?

A2: When assessing the direct cytotoxic effects of **SPR741** on renal cells in vitro, it is crucial to use appropriate cell lines and assays.

#### Recommended Cell Lines:

- LLC-PK1 cells: A porcine kidney epithelial cell line that shows similarities to human proximal tubule cells.
- HK-2 cells: A human kidney proximal tubule cell line.
- NRK-52E cells: A rat kidney proximal tubule cell line.

#### Recommended Assays:

- Cell Viability Assays: Use assays such as MTT or LDH release to quantify cytotoxicity.
- Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining followed by flow cytometry to detect and quantify apoptosis.
- Mitochondrial Function Assays: Assess mitochondrial health using assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or the production of reactive oxygen species.



Q3: We are designing a new preclinical study with **SPR741**. What are the key parameters to include for monitoring renal safety?

A3: A robust preclinical study design should include a comprehensive assessment of renal function and structure.

Key Monitoring Parameters:

- Serum Chemistry: Regularly monitor serum creatinine and BUN levels.
- Urinalysis: Analyze urine for markers of kidney injury such as proteinuria and glucosuria.
- Histopathology: At the end of the study, perform a thorough histopathological evaluation of the kidneys, focusing on the proximal tubules.
- Pharmacokinetics: Characterize the pharmacokinetic profile of SPR741 to understand the exposure levels associated with any observed renal effects.

## **Data Presentation**

Table 1: Summary of Non-Clinical Nephrotoxicity Data for SPR741



| Species              | Dosing<br>Regimen                                                                                   | Observations                                                                                                                                                                                                                                                                                          | NOAEL                       | Reference |
|----------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|-----------|
| Cynomolgus<br>Monkey | 20, 40, 60, and<br>80 mg/kg/day via<br>a one-hour<br>infusion three<br>times per day for<br>14 days | Doses >40 mg/kg/day were associated with mild to moderate increases in BUN and serum creatinine, pale kidneys, higher kidney weight, and histopathological changes (tubular regeneration, degeneration/nec rosis, casts, and dilation). Effects were fully reversible after a 28-day recovery period. | 40 mg/kg/day                | [9]       |
| Cynomolgus<br>Monkey | Not specified                                                                                       | Nephrotoxicity with polymyxin B was observed at 12 mg/kg/day.                                                                                                                                                                                                                                         | >60 mg/kg/day<br>for SPR741 | [4][10]   |

Table 2: Pharmacokinetic Parameters of **SPR741** in Healthy Human Subjects (Single Ascending Dose)



| Dose   | Cmax (ng/mL) | AUC0-inf<br>(ng*h/mL) | t1/2 (h) | Renal<br>Clearance<br>(L/h) |
|--------|--------------|-----------------------|----------|-----------------------------|
| 5 mg   | 280          | 660                   | 2.0      | 1.23                        |
| 25 mg  | 1,480        | 3,110                 | 2.3      | 2.94                        |
| 100 mg | 5,690        | 11,800                | 2.2      | 3.39                        |
| 200 mg | 10,700       | 22,700                | 2.3      | 3.52                        |
| 400 mg | 20,900       | 45,700                | 2.2      | 3.63                        |
| 800 mg | 40,300       | 85,200                | 3.8      | 3.80                        |

Data adapted from Eckburg et

al., 2019.[1]

## **Experimental Protocols**

Protocol 1: Assessment of Cell Viability using MTT Assay

- Cell Seeding: Seed renal proximal tubule cells (e.g., HK-2) in a 96-well plate at a density of 1
   x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of SPR741 for 24-48 hours. Include a
  vehicle control and a positive control for cytotoxicity (e.g., a high concentration of polymyxin
  B).
- MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express cell viability as a percentage of the vehicle-treated control.



### Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

- Cell Treatment: Treat renal cells with SPR741 as described in Protocol 1.
- Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

## **Visualizations**









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Nephrotoxicity of Polymyxins: Is There Any Difference between Colistimethate and Polymyxin B? PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017197390A1 Spr741 human pharmacokinetics and efficacious dose Google Patents [patents.google.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Potential for SPR741-induced nephrotoxicity at high doses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930326#potential-for-spr741-induced-nephrotoxicity-at-high-doses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com